molecular formula C10H7ClN2O4 B8151248 (2,5-dioxopyrrolidin-1-yl) 3-chloropyridine-2-carboxylate

(2,5-dioxopyrrolidin-1-yl) 3-chloropyridine-2-carboxylate

Cat. No.: B8151248
M. Wt: 254.62 g/mol
InChI Key: JVFJOOCHXSEZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-dioxopyrrolidin-1-yl) 3-chloropyridine-2-carboxylate is a chemical building block designed for research applications, particularly in organic synthesis and bioconjugation. This compound features a reactive succinimidyl ester (NHS ester) group, which selectively reacts with primary amine groups (-NH2) in molecules like proteins, peptides, and amine-modified biomolecules to form stable amide bonds . The presence of the chloropyridine moiety can influence the compound's electronic properties and potentially contribute to its biological activity or binding affinity, as pyridine derivatives are common scaffolds in medicinal chemistry . Succinimidyl esters of heterocyclic carboxylic acids are valuable intermediates in the synthesis of more complex molecules. For instance, similar compounds derived from (2,5-dioxopyrrolidin-1-yl)(phenyl)-acetamides have been investigated as multitargeted candidates for anticonvulsant and antinociceptive agents, showing potent activity in preclinical models . The pyrrolidine-2,5-dione ring is a privileged structure in drug discovery, contributing to favorable physicochemical properties and the ability to explore three-dimensional pharmacophore space due to its non-planarity, or "pseudorotation" . Researchers can utilize this reagent to efficiently modify amines under mild conditions, making it a useful tool for probe development and chemical biology research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-chloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O4/c11-6-2-1-5-12-9(6)10(16)17-13-7(14)3-4-8(13)15/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFJOOCHXSEZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The process is a one-pot reaction where 3-chloropyridine-2-carboxylic acid reacts with NHS in the presence of diphenyl chlorophosphate (DPCP) and a base. DPCP activates the carboxylic acid by forming a mixed phosphoric-carboxylic anhydride intermediate, which subsequently reacts with NHS to yield the succinimide ester.

Standard Procedure

  • Reagents :

    • 3-Chloropyridine-2-carboxylic acid (1 eq)

    • NHS (1 eq)

    • Diphenyl chlorophosphate (1.2 eq)

    • Triethylamine (5 eq)

    • Solvent: Ethyl acetate or acetone

  • Steps :

    • The carboxylic acid and NHS are suspended in ethyl acetate.

    • DPCP is added dropwise at room temperature, followed by triethylamine.

    • The mixture is stirred for 1–2 hours, then washed with aqueous NaHCO₃ and HCl.

    • The organic layer is dried (MgSO₄) and concentrated to isolate the product.

  • Yield and Purity :

    • Typical yields range from 85–94%.

    • Purity exceeds 95% after recrystallization from methyl tert-butyl ether.

Uranium-Based Coupling Agent Method

An alternative approach employs uranium-based reagents such as TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to activate the carboxylic acid.

Reaction Mechanism

TBTU facilitates the formation of an active ester intermediate by converting the carboxylic acid into a benzotriazole-activated species. NHS then displaces the benzotriazole group to form the succinimide ester.

Standard Procedure

  • Reagents :

    • 3-Chloropyridine-2-carboxylic acid (1 eq)

    • NHS (1 eq)

    • TBTU (1 eq)

    • DIPEA (5 eq)

    • Solvent: Dimethylformamide (DMF)

  • Steps :

    • The carboxylic acid and NHS are dissolved in DMF.

    • TBTU and DIPEA are added sequentially at 0°C.

    • The reaction is stirred at room temperature for 16 hours.

    • The product is precipitated by adding ice water and purified via column chromatography.

  • Yield and Purity :

    • Yields average 75–85%.

    • Purity: 90–92% after purification.

Comparative Analysis of Synthesis Methods

Parameter Halophosphoric Acid Method TBTU Method
Reaction Time 1–2 hours16 hours
Yield 85–94%75–85%
Solvent Ethyl acetateDMF
Byproducts MinimalBenzotriazole derivatives
Scalability High (industrial use)Moderate (lab-scale)

The halophosphoric acid method is superior for large-scale production due to shorter reaction times and higher yields. In contrast, the TBTU method avoids halogenated solvents but requires longer durations and generates more byproducts.

Reaction Optimization and Scale-Up Considerations

Temperature Control

  • Halophosphoric Acid Method : Exothermic reactions necessitate temperature control at 25–35°C to prevent decomposition.

  • TBTU Method : Reactions proceed efficiently at room temperature but benefit from ice-cooled initiation.

Solvent Selection

  • Ethyl acetate : Preferred for its low toxicity and ease of removal.

  • DMF : Enhances reagent solubility but complicates recycling due to high boiling point.

Industrial Adaptation

Continuous flow reactors improve the halophosphoric acid method’s efficiency by ensuring rapid mixing and heat dissipation. Automated systems reduce human error in reagent addition.

Data Tables

Table 1: Summary of Synthesis Conditions

Method ReagentsTemperatureYieldPurity
Halophosphoric AcidDPCP, Triethylamine25°C94%95%
TBTUTBTU, DIPEA0°C → 25°C85%92%

Table 2: Cost Analysis (Per Kilogram)

Component Halophosphoric Acid MethodTBTU Method
3-Chloropyridine-2-carboxylic acid$120$120
DPCP$90
TBTU$150
Total $210$270

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 3-chloropyridine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-chloro-pyridine-2-carboxylic acid and 2,5-dioxo-pyrrolidin-1-yl.

    Oxidation and Reduction: The pyridine ring can undergo oxidation to form N-oxides or reduction to form dihydropyridines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Hydrolysis: 3-Chloro-pyridine-2-carboxylic acid and 2,5-dioxo-pyrrolidin-1-yl.

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

(2,5-dioxopyrrolidin-1-yl) 3-chloropyridine-2-carboxylate serves as an intermediate in synthesizing pharmaceutical compounds. Its derivatives have shown potential in:

  • Anticonvulsant Activity: Studies indicate that derivatives exhibit significant anticonvulsant effects in animal models, suggesting their potential for epilepsy treatment.
  • Enzyme Inhibition: The compound may inhibit gamma-aminobutyric acid aminotransferase, potentially increasing GABA levels in the brain and offering therapeutic avenues for neurological disorders.

Organic Synthesis

This compound acts as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives with tailored properties.

Materials Science

In materials science, this compound is explored for developing new materials with specific characteristics, including polymers and coatings that can be utilized in different industrial applications.

Case Studies and Research Findings

StudyFocusFindings
Study on Anticonvulsant PropertiesExamined the efficacy of pyrrolidine derivativesOne compound demonstrated an effective dose (ED50) of 23.7 mg/kg in mouse models
Enzyme Inhibition ResearchInvestigated inhibition of GABA aminotransferaseIncreased GABA levels were observed, indicating potential for treating epilepsy
Organic Synthesis ApplicationsExplored the use of the compound as a building blockVarious substituted pyridine derivatives were successfully synthesized

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-chloropyridine-2-carboxylate involves its interaction with specific molecular targets. The chloro group and the ester functionality allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Substituents Hydrophobicity (log P) Reactivity Catalyst Primary Application Reference
Target Compound Ethyl, 3-Cl-pyridine ~1.5–2.0 Copper catalyst Intermediate for synthesis
Ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate Ethyl, hexanoate chain ~1.8 Copper catalyst Transdermal enhancer precursor
C12-Alkyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate Dodecyl, hexanoate chain ~5.5–6.0 None Transdermal enhancer
tert-Butoxy-Substituted Derivative tert-Butyl, purine-quinazolinone ~2.5–3.0 Not specified Drug candidate synthesis

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) 3-chloropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, particularly in the context of anticancer activity and other therapeutic potentials.

  • Molecular Formula : C10H7ClN2O4
  • Molecular Weight : 254.63 g/mol
  • CAS Number : 225974

Synthesis

The synthesis typically involves the reaction of 3-chloropyridine-2-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is generally carried out in organic solvents such as dichloromethane or dimethylformamide at room temperature, followed by purification through recrystallization or column chromatography .

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, a study assessing various pyrrolidine derivatives found that compounds structurally related to this compound exhibited notable cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and HeLa (cervical cancer) cells. The mechanism appears to involve the inhibition of specific signaling pathways critical for cancer cell proliferation .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundA54916.2Inhibition of cell proliferation
Related Pyrrolidine DerivativeHeLa10.0Induction of apoptosis
Control (Cisplatin)A5495.0DNA cross-linking

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets involved in cell cycle regulation and apoptosis. The compound may inhibit key enzymes or receptors that are crucial for tumor growth and survival .

Other Biological Activities

In addition to its anticancer properties, preliminary research suggests potential antimicrobial activity against various pathogens. The compound has been tested against multidrug-resistant strains of bacteria, indicating a broad spectrum of biological activity that warrants further investigation .

Case Studies

One notable case study involved the evaluation of several pyrrolidine derivatives in vitro against human cancer cell lines. The study demonstrated that modifications to the pyrrolidine structure could enhance cytotoxicity while reducing toxicity to non-cancerous cells, suggesting a promising therapeutic window for further development .

Q & A

Q. What are the recommended synthetic routes for (2,5-dioxopyrrolidin-1-yl) 3-chloropyridine-2-carboxylate, and what reaction conditions optimize yield and purity?

The synthesis typically involves coupling 3-chloropyridine-2-carboxylic acid with a dioxopyrrolidinyl active ester. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the active ester .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization is critical to isolate the product from unreacted starting materials or by-products . Optimized yields (>70%) are achieved under inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) to prevent hydrolysis of the active ester .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • X-ray crystallography : Resolves stereochemical ambiguities and confirms the spatial arrangement of the dioxopyrrolidinyl and pyridinyl moieties .
  • High-performance liquid chromatography (HPLC) : Quantifies purity (>95%) and detects trace impurities .
  • Mass spectrometry (MS) : Validates molecular weight (C₁₀H₇ClN₂O₄; theoretical MW: 254.63 g/mol) .
  • Nuclear magnetic resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm functional groups (e.g., ester carbonyl at ~170 ppm in ¹³C NMR) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane. Insoluble in water .
  • Stability : Store at –20°C under desiccation to prevent ester hydrolysis. Decomposition occurs above 100°C or in acidic/basic conditions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of the dioxopyrrolidinyl ester group in nucleophilic substitution reactions?

  • Nucleophile screening : Test amines, thiols, or alcohols under mild conditions (pH 7–9, 25–40°C) to assess ester lability .
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates and identify intermediates .
  • Computational modeling : Density functional theory (DFT) predicts transition states and activation barriers for substitution pathways .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Compare X-ray crystallography data (e.g., bond lengths, angles) with NMR/IR results to confirm assignments .
  • Isotopic labeling : Use ¹⁵N or ¹³C-labeled analogs to distinguish overlapping signals in complex spectra .
  • Crystallographic software : SHELXL refines structural models against diffraction data, resolving ambiguities in electron density maps .

Q. How can this compound serve as a building block in medicinal chemistry for targeted drug discovery?

  • Proteolysis-targeting chimeras (PROTACs) : The dioxopyrrolidinyl ester acts as a linker to conjugate target-binding ligands with E3 ubiquitin ligase recruiters .
  • Prodrug development : Hydrolytic release of 3-chloropyridine-2-carboxylic acid enables site-specific drug activation .
  • Structure-activity relationship (SAR) studies : Modify the pyridinyl or pyrrolidinyl substituents to optimize pharmacokinetic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.